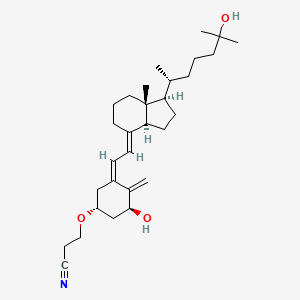
Calcitriol Derivatives
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcitriol, also known as 1,25-dihydroxycholecalciferol, is a synthetic vitamin D analog . It is active in the regulation of the absorption of calcium from the gastrointestinal tract and its utilization in the body . It is a white, crystalline compound which occurs naturally in humans . It is soluble in organic solvents but relatively insoluble in water . The other names frequently used for calcitriol are 1α,25-dihydroxycholecalciferol, 1,25-dihydroxyvitamin D3, 1,25-DHCC, 1,25 (OH)2D3 and 1,25-diOHC .
Synthesis Analysis
Calcitriol is synthesized in the body. The initial transformation of vitamin D3 is catalyzed by a vitamin D3-25-hydroxylase enzyme (25-OHase) present in the liver, and the product of this reaction is 25-hydroxyvitamin D3 [25- (OH)D3]. Hydroxylation of 25- (OH)D3 occurs in the mitochondria of kidney tissue, activated by the renal 25-hydroxyvitamin D3-1 alpha-hydroxylase (alpha-OHase), to produce 1,25- (OH)2D3 (calcitriol), the active form of vitamin D3 .Molecular Structure Analysis
Calcitriol has a calculated molecular weight of 416.65 . Its chemical structure is 9,10-seco (5Z,7E)-5,7,10 (19)-cholestatriene-1α, 3β, 25-triol . The precise concentration of calcitriol in ethanol solutions was verified spectrophotometrically at 264 nm .Chemical Reactions Analysis
Calcitriol is involved in myelination, axonal homogeneity of peripheral nerves, and neuronal-cell differentiation . It is also involved in the regulation of tissue proliferation, cell differentiation, and apoptosis, as well as regulation of the cardiovascular and immune systems .Physical And Chemical Properties Analysis
Calcitriol is a white, crystalline compound . It is soluble in organic solvents but relatively insoluble in water . The limits of detection and limits of quantification for calcitriol ranged between 0.04–0.05 g/mL, respectively .Applications De Recherche Scientifique
Plant Distribution and Breeding : Calcitriol derivatives are not only present in leaves but also in berries, stems, and roots of Solanum glaucophyllum plants. Their distribution in both aglycone and glycoside forms, especially the high concentration in berries, suggests potential applications in plant breeding and yield optimization (Weissenberg, Levy, & Wasserman, 1989).
Cancer Research : Research shows that calcitriol derivatives, such as DHCC and its derivatives, exhibit differentiation-inducing effects on human neoplastic (cancer) cell lines, presenting a potential therapeutic avenue in cancer treatment (Srivastava, Ambrus, & Uskoković, 1995).
Endocrinological Applications : Alfacalcidol and calcitriol, two vitamin D derivatives, are significant in endocrinology, particularly in treating hypoparathyroidism. They also positively impact bone mass maintenance and fracture risk reduction, indicating their importance in managing bone-related disorders (Stuss, Michalska-Kasiczak, & Sewerynek, 2023).
Vitamin D Receptor Exploration : Studies on calcitriol derivatives, like gemini analogs with varying side chains, help in understanding the steric requirements of the vitamin D receptor. This research is crucial for developing new drugs and assessing toxicity profiles (Maehr & Uskoković, 2004).
Psoriasis Treatment : Topical calcitriol ointments have shown effectiveness in treating psoriasis, a chronic skin condition. Clinical trials indicate significant improvements in psoriatic lesions with calcitriol treatment, suggesting its therapeutic potential in dermatology (Langner, Stapor, & Ambroziak, 2001).
Inflammatory and Immunological Responses : Calcitriol and its derivatives, such as tacalcitol, have been found to inhibit the secretion of pro-inflammatory cytokines like IL-6 and IL-8 in nasal polyp fibroblast cultures. This suggests potential applications in treating chronic inflammatory conditions like nasal polyposis (Rostkowska-Nadolska et al., 2010).
Prostate Cancer Research : Calcitriol derivatives have been shown to regulate prostaglandin metabolism, which is linked to prostate cell growth. This regulatory effect is associated with antiproliferative actions in prostate cancer cells, indicating a potential therapeutic application in prostate cancer (Moreno et al., 2005).
Spinal Cord Injury Treatment : Calcitriol has shown promising results in reducing oxidative stress, inhibiting apoptosis, and promoting autophagy in experimental models of spinal cord injury in rats. This suggests its potential use in enhancing recovery from such injuries (Zhou et al., 2016).
Mécanisme D'action
The mechanism of action of calcitriol is mediated by the vitamin D receptor, a subfamily of nuclear receptors that act as transcription factors into the target cells after forming a heterodimer with the retinoid X receptor . Calcitriol binds to intracellular receptors that then function as transcription factors to modulate gene expression .
Safety and Hazards
Orientations Futures
Recent studies suggest that calcitriol may have a greater role in the peripheral nervous system . It is involved in myelination, axonal homogeneity of peripheral nerves, and neuronal-cell differentiation . This may have useful clinical consequences, as calcitriol supplementation may be a simple means to avoid the onset and/or development of peripheral nervous-system disorders .
Propriétés
IUPAC Name |
3-[(1R,3Z,5S)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-hydroxy-4-methylidenecyclohexyl]oxypropanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H47NO3/c1-21(9-6-15-29(3,4)33)26-13-14-27-23(10-7-16-30(26,27)5)11-12-24-19-25(34-18-8-17-31)20-28(32)22(24)2/h11-12,21,25-28,32-33H,2,6-10,13-16,18-20H2,1,3-5H3/b23-11+,24-12-/t21-,25-,26-,27+,28+,30-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEXMJWGETRFCMK-MSCDRTKFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)OCCC#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)OCCC#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H47NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1R,3Z,5S)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-hydroxy-4-methylidenecyclohexyl]oxypropanenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![7-(3-fluorophenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2682389.png)